molecular formula C15H22N2O4S B2387686 Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate CAS No. 79932-34-6

Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate

Cat. No. B2387686
CAS RN: 79932-34-6
M. Wt: 326.41
InChI Key: KOKDCBPRKLRIOR-UHFFFAOYSA-N
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Description

Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate, also known as DTTMM, is an organic compound with the molecular formula C15H22N2O4S and a molecular weight of 326.41. The molecule of this compound is essentially planar, except for the tert-butyl group .


Molecular Structure Analysis

The molecule of DTTMM is essentially planar, except for the tert-butyl group. The aminomethylene atoms are equally disordered over two sites each, giving two alternative intramolecular hydrogen bonds from the partial amine H atoms to the adjacent carbonyl O atoms .

Scientific Research Applications

Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate has been studied for its potential applications in various scientific fields. It has been used in organic synthesis as a reagent for the preparation of a variety of compounds, including thiazole derivatives, sulfonamides, and amines. It has also been used in the synthesis of polymers, pharmaceuticals, and other materials. Additionally, this compound has been studied for its potential applications in medical research, as it has been shown to possess anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate for lab experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and purify this compound, making it a convenient reagent for organic synthesis. However, the biochemical and physiological effects of this compound are not yet fully understood, and further research is needed to determine its potential uses in medical research.

Future Directions

In order to further explore the potential applications of Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate, research should focus on its biochemical and physiological effects, as well as its potential uses in medical research. Additionally, further research should be conducted to determine the mechanism of action of this compound and to identify its potential therapeutic applications. Finally, research should be conducted to investigate the potential toxicological effects of this compound, as well as its potential interactions with other drugs.

properties

IUPAC Name

diethyl 2-[[(4-tert-butyl-1,3-thiazol-2-yl)amino]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-6-20-12(18)10(13(19)21-7-2)8-16-14-17-11(9-22-14)15(3,4)5/h8-9H,6-7H2,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKDCBPRKLRIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NC(=CS1)C(C)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Amino-4-(2-methyl-2-propyl)thiazole (15.6 g., 0.1 mole) and diethyl ethoxymethylenemalonate (23.8 g., 0.11 mole) were combined and heated on a steam bath for 2 hours. 2-(2,2-Dicarbethoxyethenylamino)-4-(2-methyl-2-propyl)thiazole was obtained as a wet solid on cooling and used directly in the next step.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step Two

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